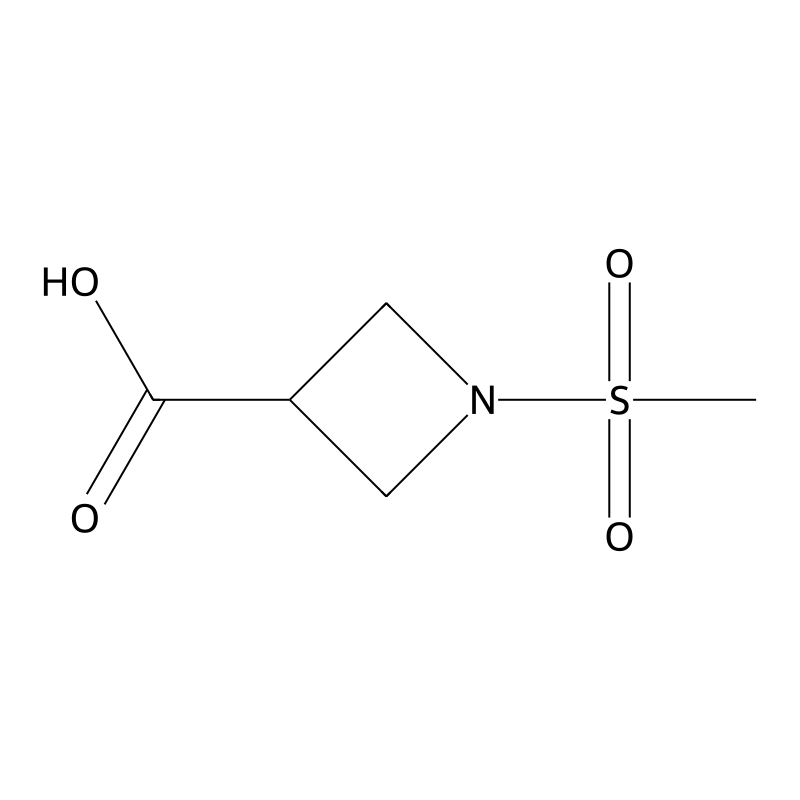

1-(Methylsulfonyl)-3-azetidinecarboxylic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Potential in Modulating S1P Signaling:

Research suggests that 1-(Methylsulfonyl)-3-azetidinecarboxylic Acid (1-M-3-ACA) might hold potential in modulating Sphingosine-1-phosphate (S1P) signaling pathways. S1P plays a crucial role in various biological processes, including immune cell trafficking, vascular development, and cell survival. Studies have shown that 1-M-3-ACA exhibits antagonist activity towards specific S1P receptors, potentially impacting these processes [].

Investigation in Autoimmune Diseases:

Due to the involvement of S1P signaling in autoimmune diseases like multiple sclerosis, researchers are investigating the potential therapeutic application of 1-M-3-ACA. In pre-clinical studies, 1-M-3-ACA demonstrated promising results in reducing inflammation and alleviating disease symptoms in animal models of multiple sclerosis []. However, further research is needed to determine its efficacy and safety in human patients.

Exploration in Other Applications:

Beyond its potential in S1P modulation and autoimmune diseases, 1-(Methylsulfonyl)-3-azetidinecarboxylic Acid is also being explored for its potential applications in other areas, including:

1-(Methylsulfonyl)-3-azetidinecarboxylic acid is a chemical compound characterized by its unique structure and properties. With a molecular formula of C₅H₉NO₄S and a molecular weight of approximately 179.194 g/mol, it features a methylsulfonyl group attached to a three-membered azetidine ring. This compound appears as a solid and has a density of about 1.6 g/cm³, with a boiling point around 375.5 °C at 760 mmHg .

The reactivity of 1-(methylsulfonyl)-3-azetidinecarboxylic acid can be attributed to the presence of both the carboxylic acid and the azetidine moiety. It may undergo typical reactions associated with carboxylic acids, such as:

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: Under specific conditions, it may lose carbon dioxide.

- Nucleophilic substitution: The azetidine nitrogen can participate in nucleophilic attacks, potentially leading to various derivatives.

These reactions are influenced by the compound's steric and electronic properties due to the methylsulfonyl group.

Research into the biological activity of 1-(methylsulfonyl)-3-azetidinecarboxylic acid is limited, but compounds containing azetidine rings often exhibit significant pharmacological properties, including:

- Antimicrobial activity: Potential effectiveness against bacterial strains.

- Antiviral properties: Similar compounds have shown promise in inhibiting viral replication.

- Anti-inflammatory effects: The presence of the methylsulfonyl group may enhance its therapeutic potential in inflammatory conditions.

Further studies are required to elucidate its specific biological mechanisms and therapeutic applications.

The synthesis of 1-(methylsulfonyl)-3-azetidinecarboxylic acid typically involves multi-step organic reactions. Common methods include:

- Cyclization Reactions: Starting from appropriate precursors, cyclization can yield the azetidine ring.

- Methylsulfonylation: Introducing the methylsulfonyl group via sulfonyl chloride or related reagents during or after ring formation.

- Carboxylation: Adding a carboxylic acid functional group through standard carboxylation techniques.

These methods require careful control of reaction conditions to ensure high yield and purity.

1-(Methylsulfonyl)-3-azetidinecarboxylic acid has potential applications in various fields:

- Pharmaceutical Development: As a scaffold for drug design due to its unique structural features.

- Agricultural Chemistry: Possible use in developing agrochemicals with enhanced efficacy.

- Biochemical Research: Investigating metabolic pathways involving azetidine derivatives.

The compound's unique properties make it an interesting candidate for further exploration in these areas.

Interaction studies involving 1-(methylsulfonyl)-3-azetidinecarboxylic acid focus on its binding affinities and interactions with biological targets. Preliminary studies suggest:

- Protein Binding: Investigating how this compound interacts with various proteins could provide insights into its mechanism of action.

- Metabolic Pathways: Understanding how it is metabolized in biological systems can reveal potential side effects or therapeutic benefits.

These studies are crucial for assessing the compound's safety and efficacy in medicinal applications.

Several compounds share structural similarities with 1-(methylsulfonyl)-3-azetidinecarboxylic acid, including:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 1-Methylazetidine-3-carboxylic acid | Azetidine derivative | Lacks methylsulfonyl group |

| 2-Azetidinecarboxylic acid | Azetidine derivative | Different substitution pattern |

| Methanesulfonic acid | Sulfonic acid | No azetidine structure |

Uniqueness

1-(Methylsulfonyl)-3-azetidinecarboxylic acid is unique due to the combination of the methylsulfonyl group and the azetidine ring, which may enhance its biological activity compared to other azetidine derivatives. Its distinct chemical properties could lead to novel applications in pharmaceuticals and agriculture that are not achievable with similar compounds.

The synthesis of 1-(Methylsulfonyl)-3-azetidinecarboxylic acid represents a significant challenge due to the strained nature of the four-membered azetidine ring system. Various approaches have been developed to address these challenges, each with distinct advantages and limitations.

Carbodiimide-Mediated Amide Coupling Strategies

Carbodiimide-mediated coupling represents one of the most efficient methods for converting 1-(Methylsulfonyl)-3-azetidinecarboxylic acid into corresponding amides. This approach utilizes activating agents to overcome the inherent unreactivity of carboxylic acids toward direct amidation.

The general mechanism involves:

- Activation of the carboxylic acid through reaction with the carbodiimide reagent

- Formation of a reactive O-acylisourea intermediate

- Nucleophilic attack by the amine component

- Formation of the amide bond with release of the urea byproduct

A key example from the literature demonstrates the synthesis of N-methoxy-N-methyl-1-methylsulfonyl-azetidine-3-carboxamide from 1-(Methylsulfonyl)-3-azetidinecarboxylic acid:

To a solution of 1-methylsulfonylazetidine-3-carboxylic acid (200 mg, 1.1161 mmol) in N',N-dimethylformamide (5 mL) was added N,O-dimethylhydroxylamine hydrochloride (1.5 equiv., 1.67 mmol, 163 mg), HATU (1.5 equiv., 1.67 mmol, 636 mg) and diisopropylethylamine (3.0 equiv., 3.34 mmol, 0.59 mL). The mixture was stirred for 2 days, then diluted with 50 mL EtOAc and washed with 50 mL sat. NaHCO3 (aq) and 2 x 50 mL 1:1 H2O:brine. The organic extracts were dried (Na2SO4) and concentrated in vacuo to provide N-methoxy-N-methyl-1-methylsulfonyl-azetidine-3-carboxamide (100 mg, 0.45 mmol, 40% yield) of sufficient purity to be used directly.This approach employs HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), a powerful coupling reagent that activates the carboxylic acid through the formation of an OAt-active ester intermediate. The mechanism involves:

- Deprotonation of 1-(Methylsulfonyl)-3-azetidinecarboxylic acid by diisopropylethylamine

- Nucleophilic attack of the carboxylate on HATU to form an unstable O-acyl(tetramethyl)isouronium salt

- Attack by the OAt anion to form the OAt-active ester with release of tetramethylurea

- Nucleophilic attack by the amine component (N,O-dimethylhydroxylamine) to form the amide bond

The high efficiency of this coupling method is attributed to a neighboring group effect from the pyridine nitrogen atom in HATU, which stabilizes the incoming amine through a hydrogen-bonded 7-membered cyclic transition state.

Photocatalytic Radical Strain-Release Approaches

Recent innovations in photocatalysis have revolutionized azetidine synthesis through radical strain-release (RSR) strategies. These approaches offer milder conditions and greater functional group tolerance compared to traditional methods.

The fundamental concept involves:

- Photocatalytic generation of radical intermediates

- Strain-release from azabicyclo[1.1.0]butanes (ABBs)

- Formation of functionalized azetidines through radical addition

A groundbreaking approach developed in 2024 employs organic photosensitizers to control energy-transfer processes with sulfonyl imines:

The radical intermediates are intercepted by the azabicyclo[1.1.0]butanes via a radical strain-release process, providing access to difunctionalized azetidines in a single step. This radical process is revealed by a combination of spectroscopic and optical techniques and density functional theory calculations.This method shows particular promise for synthesizing 1-(Methylsulfonyl)-3-azetidinecarboxylic acid derivatives through:

- Visible light activation of an organic photocatalyst

- Energy transfer to a sulfonylimine precursor

- Homolytic cleavage of N-S bonds to generate radical intermediates

- Radical addition to azabicyclo[1.1.0]butane scaffolds

- Formation of azetidine products with defined stereochemistry

The photocatalytic approach offers several advantages:

- Mild reaction conditions (room temperature, visible light)

- High functional group tolerance

- Predictable stereochemical outcomes

- Direct access to densely functionalized azetidines

| Photocatalyst | Excitation Wavelength (nm) | Triplet Energy (eV) | Yield (%) |

|---|---|---|---|

| Thioxanthen-9-one | 380-420 | 2.84 | 45 |

| 5TCzBN | 390-450 | 2.62 | 60 |

| TBCzTrz | 380-420 | 2.74 | 87 |

Table 1: Comparison of photocatalysts for azetidine synthesis via radical strain-release

Solid-Phase Synthesis and Combinatorial Library Development

Solid-phase synthesis represents a powerful approach for generating libraries of 1-(Methylsulfonyl)-3-azetidinecarboxylic acid derivatives. This methodology enables the rapid development of structure-activity relationships across multiple structural variations.

A notable example involves the synthesis of a 1976-membered library of spirocyclic azetidines:

The synthesis and diversification of a densely functionalized azetidine ring system to gain access to a wide variety of fused, bridged and spirocyclic ring systems is described. The in vitro physicochemical and pharmacokinetic properties of representative library members are measured in order to evaluate the use of these scaffolds for the generation of lead-like molecules to be used in targeting the central nervous system.The solid-phase approach typically follows these steps:

- Attachment of an azetidine precursor to a solid support

- Sequential diversification through various reactions

- Cleavage from the resin to yield the final products

Key synthetic transformations include:

- Metalation with lithium tetramethylpiperidide (LiTMP)

- Trapping with electrophiles such as benzotriazolylmethanol

- Protection/deprotection sequences

- Reductive steps to yield diverse spirocyclic scaffolds

This methodology can be applied to 1-(Methylsulfonyl)-3-azetidinecarboxylic acid to generate libraries of derivatives with varying substituents at the 3-position while maintaining the methylsulfonyl group at the 1-position.

Post-Functionalization via Mitsunobu and Transition Metal Catalysis

Post-functionalization of 1-(Methylsulfonyl)-3-azetidinecarboxylic acid and its derivatives provides access to complex molecular architectures through selective transformation of specific functional groups.

Mitsunobu Reaction

The Mitsunobu reaction offers a versatile method for converting alcohols derived from 1-(Methylsulfonyl)-3-azetidinecarboxylic acid into other functional groups under mild conditions:

This alcohol was converted to an aminopyrazole via a Mitsunobu reaction followed by palladium on carbon reduction as is outlined in Example A3.The reaction sequence typically involves:

- Reduction of ketone intermediates to alcohols

- Mitsunobu coupling with appropriate nucleophiles

- Subsequent functional group transformations

Transition Metal Catalysis

Palladium-catalyzed C-H activation offers powerful tools for late-stage functionalization of azetidine scaffolds. A notable example involves the arylation of azetidines:

In 2017, the Schreiber group reported a novel method for C(sp3)–H arylation of azetidines as part of their studies on the total synthesis of bicyclic azetidines with antimalarial activity. The reaction relies on 8-aminoquinoline as a directing group and N-TFA protection of the azetidine ring. The optimized conditions involve Pd(OAc)2 (10 mol%), AgOAc (2 equiv) and (BnO)2PO2H (20 mol%) in DCE at 110 °C.These methods can be applied to 1-(Methylsulfonyl)-3-azetidinecarboxylic acid derivatives to install aryl groups at the 3-position with high stereoselectivity.

Additional transition metal-catalyzed transformations include:

- Cross-coupling reactions (Suzuki, Negishi)

- Decarboxylative cross-coupling

- C-H functionalization with high stereocontrol

Arylated intermediates derived from N-protected azetidine-2-carboxylic acid can be rapidly diversified under the Suzuki (29–32), Negishi (28), and Giese (26 and 27) protocols.XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant